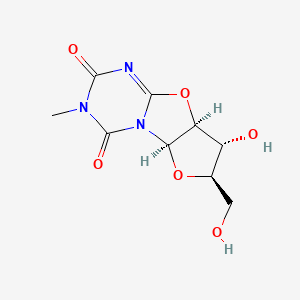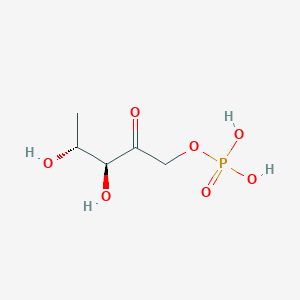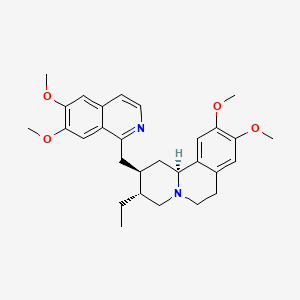
Emetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emetamine is a pyridoisoquinoline consisting of emetine having a fully aromatised isoquinoline. It derives from an emetine.
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanisms and Clinical Applications
- Emetamine, as a compound similar to MDMA, has been explored in the context of psychotherapy, particularly for treating posttraumatic stress disorder (PTSD). MDMA-assisted psychotherapy is advancing into Phase 3 drug development, indicating its potential as a licensed medicine for PTSD treatment (Sessa, Higbed, & Nutt, 2019).
Bioethics and Healthcare Disparities in Substance Dependency
- The ethical implications of clinical trials for substance dependency, including methamphetamine, are significant. These trials provide insights into treatment options and healthcare accessibility, especially in contexts where healthcare is limited (Timmermans & McKay, 2009).
Ecological Momentary Assessment in Substance Use Studies
- Ecological momentary assessment (EMA) methodologies are crucial in studying substance use, including methamphetamine. EMA helps in understanding the episodic nature of use and its relationship with mood and context (Shiffman, 2009).
Smartphone-Assisted Self-Monitoring in Treatment Optimization
- Smartphone ecological momentary assessments (EMA) have been utilized in treatment programs for methamphetamine abuse. These assessments aid in self-monitoring use, cravings, and associated risk behaviors, offering insights into treatment optimization (Reback, Rünger, Fletcher, & Swendeman, 2018).
Implications for Different User Groups
- The development of treatments for methamphetamine-related problems is particularly critical for diverse user groups, such as those experiencing persistent psychosis, pregnant women, gay and bisexual men, and individuals involved in the criminal justice system (Rawson, Gonzales, & Brethen, 2002).
Addiction Management and Genetic Testing
- Research emphasizes the importance of genetic testing and pharmacogenomic monitoring in addiction management, especially in cases induced by reward deficiency syndrome (RDS). This approach could lead to better therapeutic strategies and relapse prevention (Blum et al., 2018).
Health Outcomes and Methamphetamine Use Among Young People
- A systematic review highlights the association between methamphetamine use and mental health outcomes like depression and psychosis, particularly among young users. This points to the need for focused healthcare interventions (Marshall & Werb, 2010).
Methamphetamine Epidemiology and Clinical Phenomenology
- Understanding the epidemiology and clinical phenomenology of methamphetamine use is crucial in developing effective treatments and addressing the broader public health implications (Courtney & Ray, 2014).
Oxidative Stress in Methamphetamine-Induced Toxicity
- The role of oxidative stress in methamphetamine-induced toxicity has been a focus of recent research. Understanding the biochemical mechanisms of this stress could aid in developing treatments for the harmful effects of methamphetamine abuse (McDonnell-Dowling & Kelly, 2017).
Cerebral Microvascular Injury in Experimental Drug Abuse
- Research on experimental drug abuse, including the use of methamphetamine, has shown significant cerebral vascular injury and brain damage in animal models. This highlights the potential neurological risks associated with its use (Rumbaugh et al., 1976).
Eigenschaften
CAS-Nummer |
483-19-2 |
|---|---|
Produktname |
Emetamine |
Molekularformel |
C29H36N2O4 |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
(2R,3R,11bS)-2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
InChI |
InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3/t18-,21-,25-/m0/s1 |
InChI-Schlüssel |
MBYXEBXZARTUSS-HMHJJOSWSA-N |
Isomerische SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
Kanonische SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NC=CC5=CC(=C(C=C54)OC)OC)OC)OC |
Andere CAS-Nummern |
483-19-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



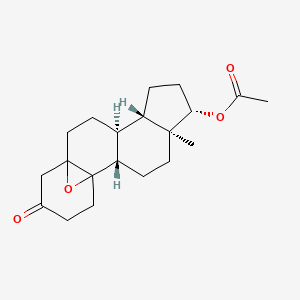
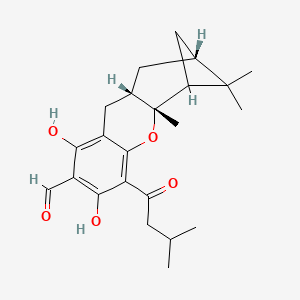
![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)





